Ac3c Restricts Backbone φ/ψ Torsion Angles to the Ramachandran “Bridge” Region, Distinct from the Helical Preferences of Aib
X-ray diffraction analysis of nine Ac3c derivatives and dipeptides, including the C-terminal methyl ester analog H-(Ac3c)₂-OMe, demonstrates that Ac3c residues occupy folded conformations with φ and ψ angles clustering in the “bridge” region of the Ramachandran map (φ ~ ±60°, ψ ~ ±30°) [1]. In contrast, the acyclic analog α-aminoisobutyric acid (Aib) populates the right- and left-handed 3₁₀/α-helical regions (φ = ±57° ± 5°, ψ = ±47° ± 5°) under identical N- and C-terminal protection [2]. This ~15–20° shift in ψ angle redistributes the intramolecular hydrogen-bonding register from a 4→1 (β-turn) to a 3→1 (3₁₀-helix) pattern, directly altering the secondary structure outcome of the peptide chain [1][2].
| Evidence Dimension | Backbone torsion angle distribution (φ, ψ) in terminally protected monomer/dimer models |
|---|---|
| Target Compound Data | Ac3c residues: φ ~ ±60°, ψ ~ ±30° (folded, bridge region of Ramachandran map) |
| Comparator Or Baseline | Aib residues: φ = ±57° ± 5°, ψ = ±47° ± 5° (3₁₀/α-helical region) |
| Quantified Difference | ψ angle offset of 15–20°; distinct Ramachandran map quadrant occupancy |
| Conditions | X-ray crystal structures of Nα-acylated Ac3c and Aib derivatives; International Journal of Peptide and Protein Research 1989 & Biopolymers 1986 reference datasets |
Why This Matters
A 15–20° shift in ψ torsion angle is sufficient to switch the dominant secondary structure from a type-I β-turn (Ac3c) to a 3₁₀-helix (Aib), making the choice of building block critical for peptide backbone engineering.
- [1] Valle G, Crisma M, Toniolo C, Holt EM, Tamura M, Bland J, Stammer CH. Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides. Int J Pept Protein Res. 1989 Jul;34(1):56-65. View Source
- [2] Toniolo C, Crisma M, Bonora GM, Benedetti E, Di Blasio B, Pavone V, Pedone C, Santini A. Preferred conformations of peptides containing α,α-dialkylated α-amino acids. Biopolymers. 1986;25(S1):S105-S116. (Aib φ/ψ reference dataset). View Source
